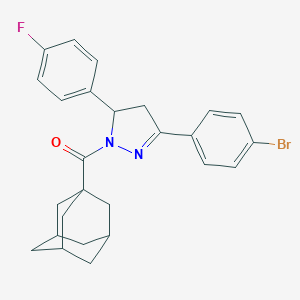![molecular formula C26H27NO8S3 B415863 Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate CAS No. 331761-20-7](/img/structure/B415863.png)
Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a useful research compound. Its molecular formula is C26H27NO8S3 and its molecular weight is 577.7g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Heterocyclic Systems Development
Research has focused on synthesizing novel polycondensed heterocyclic systems based on reactions involving compounds with similar structural motifs. For instance, Medvedeva et al. (2006) developed approaches for the synthesis of new heterocyclic systems, such as [1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione, through reactions of 8-R-4,5-dihydro-4,4-dimethyl[1,2]dithiolo[3,4-c]quinoline-1-thiones with oxalyl chloride, followed by 1,3-dipolar cycloaddition and diene synthesis (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).
Antitumor Activity
The antiproliferative activity of quinolinquinone derivatives against human tumor cell lines was studied by Bolognese et al. (2008), who synthesized two series of compounds displaying significant cytotoxicity. Their research highlights the potential of these compounds as nonintercalative DNA agents and Topo II inhibitors, suggesting avenues for further investigation into their therapeutic applications (Bolognese et al., 2008).
Formation Mechanism and Crystal Structure
Li, Zhang, and Li (2011) investigated the formation mechanism and crystal structure of a new thiopyran-4-spiro-2'-(1,3-dithiolane) heterocyclic compound, shedding light on the complex reactions and structural characteristics of such molecules (Li, Zhang, & Li, 2011).
Synthesis of Related Heterocyclic Compounds
Further research efforts have explored the synthesis of a variety of related heterocyclic compounds, aiming to understand their chemical properties and potential applications. For example, Engqvist and Bergman (2004) developed new synthetic methods for fused tri- and tetracyclic heterocycles, with a focus on compounds exhibiting biological activities such as antiviral properties and DNA intercalation (Engqvist & Bergman, 2004).
properties
IUPAC Name |
tetramethyl 5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO8S3/c1-11-9-13-14(10-12(11)2)27-25(3,4)20-15(13)26(16(21(28)32-5)17(36-20)22(29)33-6)37-18(23(30)34-7)19(38-26)24(31)35-8/h9-10,27H,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDAWGNPFXEAFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO8S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Bromo-phenyl)-benzo[f]quinolin-1-yl]-acetic acid ethyl ester](/img/structure/B415782.png)
![Methyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415783.png)

![3-{[(2-methyl-1H-indol-3-yl)methylene]amino}benzonitrile](/img/structure/B415785.png)
![4-(4-Benzyloxy-3-methoxy-phenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B415786.png)
![3-[({3-nitro-2-methylphenyl}imino)methyl]-1H-indole](/img/structure/B415787.png)
![[3-(2-Hydroxy-phenyl)-benzo[f]quinolin-1-yl]-acetic acid ethyl ester](/img/structure/B415788.png)

![4-Bromo-2-ethoxy-6-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B415791.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-methylbenzohydrazide](/img/structure/B415795.png)
![5-(3-hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B415796.png)
![N'-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B415797.png)
![5-(4-bromophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B415803.png)